2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile
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Overview
Description
2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile is a complex organic compound that features a furan ring, a pyrazole ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile typically involves a multi-step processThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or hydrocarbons .
Scientific Research Applications
2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile: shares structural similarities with other furan and pyrazole derivatives.
Furan-2-yl derivatives: These compounds often exhibit similar reactivity and biological activity due to the presence of the furan ring.
Pyrazole derivatives: These compounds are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
824953-82-4 |
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Molecular Formula |
C20H13N5O |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-1-phenylpyrazol-4-yl]diazenyl]benzonitrile |
InChI |
InChI=1S/C20H13N5O/c21-13-15-7-4-5-10-17(15)23-24-18-14-22-25(16-8-2-1-3-9-16)20(18)19-11-6-12-26-19/h1-12,14H |
InChI Key |
UGWWMUJVASEQOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)N=NC3=CC=CC=C3C#N)C4=CC=CO4 |
Origin of Product |
United States |
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